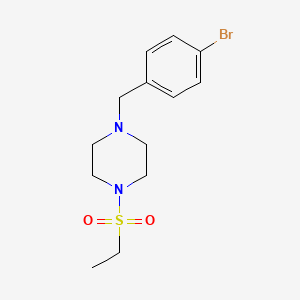

1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound has a bromobenzyl group and an ethylsulfonyl group attached to different carbon atoms of the piperazine ring.

Synthesis Analysis

The synthesis of related piperazine compounds involves various chemical reactions, typically starting from simpler precursors. While specific methods for 1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine are not detailed, analogous compounds are synthesized through nucleophilic substitution reactions, amide formation, and sulfonation processes involving corresponding benzyl and ethylsulfonyl precursors.

Molecular Structure Analysis

Piperazine compounds, including 1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine, exhibit a chair conformation for the piperazine ring, providing structural stability. The molecular structure is further characterized by the presence of a bromine atom, which can significantly influence the electronic distribution and reactivity due to its size and electronegativity.

Chemical Reactions and Properties

This compound, like other bromobenzyl derivatives, may participate in further nucleophilic substitution reactions due to the presence of the bromine atom. The ethylsulfonyl group could make the compound a potential sulfonamide, influencing its solubility and potentially making it a candidate for various sulfonation reactions.

Physical Properties Analysis

Although specific data for 1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine is not provided, compounds in this category generally have solid state forms at room temperature. Their physical properties, such as melting points, solubility, and crystalline structure, are influenced by the nature of substituents attached to the piperazine ring.

Chemical Properties Analysis

The chemical behavior of 1-(4-bromobenzyl)-4-(ethylsulfonyl)piperazine can be inferred from its structure. The bromobenzyl group makes it reactive towards nucleophiles, while the ethylsulfonyl group may impart acidic properties and make it a target for nucleophilic attack at the sulfur atom.

Here are the references from scientific research related to the synthesis, structure, and properties of piperazine compounds and their derivatives:

- (Borrmann et al., 2009)

- (Lintermans et al., 1971)

- (Xiao et al., 2022)

- (Naveen et al., 2007)

- (Abdel-Hay et al., 2014)

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-ethylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOZZGOROMFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-4-(ethylsulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)

![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)

![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)

![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)

![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)

![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)

![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)

![3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)